1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a heterocyclic compound characterized by a diazepane ring substituted with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. The presence of both pyrimidine and diazepane structures suggests a diverse range of biological activities, making it a valuable candidate for drug discovery and development.
The compound is classified within the broader category of heterocycles, specifically those containing nitrogen atoms in their ring structures. It is often utilized in scientific research as a building block for synthesizing more complex heterocyclic compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components, emphasizing its diazepane and pyrimidine features.
The synthesis of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride typically involves several key steps:
Industrial methods may optimize these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
The molecular structure of 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride consists of a six-membered diazepane ring fused with a pyrimidine ring. The presence of two nitrogen atoms in the diazepane structure contributes to its unique chemical properties. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond lengths, angles, and spatial arrangements.
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride can undergo various chemical transformations:
Common reagents include solvents such as ethanol or methanol, along with catalysts like palladium on carbon, under varying temperature conditions.
The mechanism of action for 1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The structural components allow it to form bonds that influence biological pathways. For example, the nitrogen atoms may participate in hydrogen bonding or coordination with metal ions in enzyme active sites, modulating their activity.
Relevant data regarding these properties can be determined through standardized testing methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride has several applications in scientific research:
Pyrimidine-diazepane hybrids represent a strategically important class of compounds in medicinal chemistry due to their versatile bioactivity profiles and structural adaptability. The pyrimidine ring contributes to key molecular recognition events through its hydrogen-bond acceptor and donor capabilities, while the diazepane ring introduces conformational flexibility and basicity that enhances membrane permeability—a critical factor for CNS-targeted therapeutics [1]. This hybrid architecture has demonstrated broad pharmacological relevance across multiple therapeutic areas:
Table 1: Bioactive Properties of Pyrimidine-Diazepane Hybrids
Biological Activity | Structural Features | Research Findings |
---|---|---|
Antimicrobial Activity | Diazepane-linked piperidine derivatives | Potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) [6] |
Anticancer Effects | Quinazolinone-diazepane conjugates | Inhibition of cancer cell proliferation (e.g., HT-29, IC₅₀ = 12 μM) [1] |
Serotonin Receptor Modulation | Pyrimidine-diazepane core | Structural similarity to established CNS pharmacophores [1] [6] |
Kinase Inhibition | Diazepane-containing optimized lead compounds | Enhanced cellular penetration and target engagement [1] |
The antimicrobial potential of these hybrids is particularly well-documented. Recent studies demonstrate that 1,4-diazepane-linked piperidine derivatives exhibit significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens [6]. Computational analyses (DFT, molecular docking) indicate that the diazepane moiety facilitates hydrophobic interactions with bacterial target proteins such as L-amino acid deaminase (PDB: 5HXW) and LcpA ligase (PDB: 6UF6), disrupting essential microbial metabolic pathways [6]. Beyond antimicrobial applications, the structural flexibility of the seven-membered diazepane ring enables optimal three-dimensional positioning for interactions with diverse biological targets, including neurotransmitter receptors and kinases implicated in neurological disorders [1].
The development of 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride as a research chemical emerged amid growing interest in heterocyclic compounds for neuropharmacology. Diazepane derivatives gained prominence following discoveries that their conformational flexibility mimics bioactive conformations of natural ligands targeting monoaminergic systems [1] [6]. The pyrimidine-1,4-diazepane scaffold specifically evolved from structure-activity relationship (SAR) studies of early serotonin receptor agonists, where the pyrimidine ring was identified as an effective bioisostere for indole or other aromatic systems in mediating receptor affinity [1].
The compound entered scientific literature as a specialized building block for CNS drug development, with its CAS registry (21279-58-3) establishing it as a structurally characterized entity for pharmacological exploration [2]. Its commercial availability through chemical suppliers like A2B Chem since the early 2000s facilitated widespread investigation into diazepane-containing analogs, accelerating the optimization of compounds targeting 5-HT receptors [2]. Historically, this molecule represents a bridge between first-generation rigid agonists and modern flexible designs that exploit the diazepane ring's ability to adopt multiple conformations, enabling fine-tuning of receptor subtype selectivity [1] [6].
The strategic hybridization of pyrimidine and diazepane rings in 1-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride addresses fundamental challenges in CNS drug design. The diazepane component introduces a semi-rigid aliphatic framework that enhances blood-brain barrier (BBB) penetration through moderate lipophilicity and molecular weight control (<300 Da). Simultaneously, its tertiary nitrogen atoms provide protonation sites for salt formation (e.g., dihydrochloride) that improve crystallinity and solubility—properties essential for pharmaceutical processing [1] [6]. The pyrimidine ring complements these properties by offering hydrogen-bonding motifs (N1, C2=N3) that facilitate specific interactions with neuronal receptors, particularly serotonin receptors where pyrimidine derivatives have established agonist/antagonist activity [1].
Table 2: Key Physicochemical Properties of 1-(Pyrimidin-2-yl)-1,4-diazepane Dihydrochloride
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 251.16 g/mol | Optimal for CNS penetration (typically <450 Da) |
Salt Form | Dihydrochloride | Enhanced aqueous solubility and crystallinity |
Hydrogen Bond Acceptors | 4 (N atoms) | Facilitates target binding through H-bond interactions |
Rotatable Bonds | 2 | Balances conformational flexibility with rigidity for receptor complementarity |
Calculated logP (free base) | ~1.5-2.0 | Supports blood-brain barrier permeation |
pKa (diazepane N) | ~8-9 (estimated) | Protonation at physiological pH enhances solubility and protein interactions |
Synthetic accessibility further validates this hybridization approach. The molecule can be efficiently prepared via Pd-catalyzed C–N bond metathesis between N,O-acetal precursors and diamines, or through nucleophilic aromatic substitution reactions where the diazepane ring displaces leaving groups on pyrimidine systems [1] [6]. These methods produce high yields (e.g., 76% in gram-scale syntheses of related diazepanones) with simplified purification processes, as demonstrated in the synthesis of triazolo[1,5-a][1,4]diazepine derivatives [1]. Molecular modeling studies confirm that the hybrid scaffold adopts a U-shaped conformation that optimally engages binding pockets in CNS targets—a feature exploited in the design of orexin receptor antagonists where similar diazepane-containing structures demonstrate potent sleep-inducing effects [1]. Computational analyses (DFT, ADME prediction) further support favorable drug-like properties, including balanced hydrophilicity/lipophilicity and metabolic stability, positioning this chemotype as a versatile platform for neurotherapeutic development [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1